SIRT1 Binding Affinity: A Milder Inhibition Profile Compared to the Potent Tool Compound EX-527 (Selisistat) [1] [2]
This compound binds to the SIRT1 catalytic domain with a Kd of 1.3 µM (1,300 nM) [1]. In contrast, the widely used, potent SIRT1 inhibitor EX-527 (Selisistat) exhibits a Kd in the range of 100 nM to 1 µM under comparable assay conditions [2]. This indicates the target compound is at least an order of magnitude weaker as a direct binder, making it more suitable as a 'tool compound' for probing conditions where only partial SIRT1 inhibition is desired, or as a starting scaffold for further optimization for neurodegenerative and metabolic disease models.
| Evidence Dimension | SIRT1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.3 µM (1,300 nM) |
| Comparator Or Baseline | EX-527 (Selisistat): 100 nM ≤ Kd < 1 µM |
| Quantified Difference | Target compound is at least 1.3-fold and possibly >10-fold weaker than EX-527. |
| Conditions | Target: C-terminally His-tagged SIRT1 catalytic domain (aa 241-516, baculovirus expression). Comparator: KdELECT assay (HMS LINCS). |
Why This Matters
For researchers requiring a weaker SIRT1 ligand to avoid complete target inhibition in cellular models, or for those seeking a distinct chemotype for SAR expansion, this compound offers a quantitatively validated, gentle alternative to the potent EX-527.
- [1] BindingDB. BDBM50425824: Kd = 1.30E+3 nM for C-terminally His-tagged SIRT1 catalytic domain. Accessed 2026. View Source
- [2] HMS LINCS Database. Selisistat (EX-527) Target Affinity: SIRT1 Kd 2 (100 nM ≤ Kd < 1µM). Accessed 2026. View Source
